2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid is an organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The compound features a dimethyl substitution at positions 1 and 5 of the pyrazole ring, with an acetic acid moiety at position 3. This structure contributes to its unique chemical properties and potential applications in various scientific fields.
2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid is classified as a pyrazole derivative. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's classification allows it to be explored for therapeutic applications and as a building block for more complex molecules.
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the acetic acid group.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. For instance, acetylacetone can be used as a precursor in this reaction.
Carboxylation: Once the pyrazole ring is formed, the next step involves introducing the acetic acid moiety. This can be accomplished via carboxylation reactions, where the pyrazole derivative is treated with suitable carboxylating agents such as carbon dioxide or chloroacetic acid in the presence of a base.
The synthesis may require specific conditions such as temperature control and reaction time optimization to achieve high yields and purity. Advanced techniques such as continuous flow reactors may also be employed in industrial settings to enhance efficiency and scalability.
The molecular formula for 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 154.17 g/mol |
IUPAC Name | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid |
InChI Key | InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H |
Canonical SMILES | CC1=C(NN=C(C(=O)O)C(=C1C)C)C |
2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where substituents on the pyrazole ring can be replaced by other functional groups under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are important intermediates in organic synthesis.
Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other derivatives.
The specific reaction conditions (e.g., temperature, solvent, catalysts) greatly influence the outcomes and yields of these reactions. Reaction monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed to assess progress.
The mechanism of action for 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid largely depends on its biological targets. It may interact with enzymes or receptors within biological systems, potentially leading to various pharmacological effects such as anti-inflammatory or antimicrobial activities. Research into its specific mechanisms is ongoing and could provide insights into its therapeutic potential.
The compound is typically a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its carboxylic acid group.
The presence of both nitrogen atoms in the pyrazole ring and the acidic functionality allows for diverse reactivity patterns:
2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
This compound represents a valuable target for further research aimed at developing new pharmaceuticals and understanding its underlying mechanisms of action.
The development of 2-aminocyclohexanol hydrochloride is intertwined with advances in stereochemistry during the late 20th century. Initial syntheses in the 1980s relied on non-selective reduction of 2-aminocyclohexanone, yielding racemic mixtures with limited utility. The 1990s saw breakthroughs in enantioselective routes, such as enzymatic resolution using lipases or esterases, which achieved moderate enantiopurity (70–85% ee) but suffered from low yields (30–50%) [7]. The demand for enantiopure intermediates in pharmaceuticals—especially for κ-opioid analgesics and antiarrhythmics like vernakalant—drove innovation in crystallization-based dynamic kinetic resolution (DKR). Modern DKR techniques now deliver >99.5% ee and yields exceeding 90% by exploiting diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) [2] [7]. This evolution cemented the compound’s role as a strategic building block.
Table 1: Evolution of Synthetic Methods for Enantiopure 2-Aminocyclohexanol Hydrochloride
Time Period | Method | Enantiomeric Excess (ee) | Yield (%) | Key Limitation |
---|---|---|---|---|
Pre-2000 | Enzymatic Resolution | 70–85% | 30–50 | Low yield, solvent waste |
Post-2000 | Crystallization-Based DKR | >99.5% | >90 | Requires chiral auxiliary |
Current Trends | Flow Chemistry | >99% | 85–95 | High equipment cost |
Pharmaceutical applications leverage the compound’s stereochemical purity (≥99.5% ee) and functional group compatibility [2] [8]. Key uses include:
Table 2: Pharmaceutical Applications by Stereoisomer
Stereoisomer | CAS Number | Application Examples | Key Advantage |
---|---|---|---|
cis-(1R,2S) | 6936-47-6 | Ephedrine assay calibrators; GABA-menthol esters | Solubility in aqueous/organic phases |
trans-(1R,2R) | 13374-31-7 | Antiviral intermediates; chiral β-blocker synthons | ≥99.5% ee; nitrogen-stable storage |
trans-(1S,2S) | 13374-30-6 | κ-Opioid receptor modulators | Batch-to-batch consistency |
Stereochemistry dictates the biological efficacy of 2-aminocyclohexanol hydrochloride derivatives. The trans configuration enables optimal spatial positioning for membrane interactions, as demonstrated in gene delivery systems. When incorporated into pH-sensitive "flipid" amphiphiles, trans-2-aminocyclohexanol (TACH) undergoes conformational switching in acidic environments (e.g., endosomes), disrupting lipid bilayers and enhancing DNA release. Lipoplexes containing TACH-based lipids achieve 100-fold higher transfection efficiency in B16F1 and HeLa cells compared to conventional helpers like DOPE or cholesterol, with minimal cytotoxicity (Experimental Data: ). Conversely, cis-isomers lack this pH-responsive behavior due to restricted bond rotation, underscoring how stereochemistry fine-tunes function. This principle extends to receptor binding: The (1S,2S) enantiomer shows distinct affinity for κ-opioid receptors compared to (1R,2R), enabling targeted CNS drug design [7].
Table 3: Biological Performance of TACH Lipids vs. Conventional Helper Lipids
Lipid Component | Transfection Efficiency (Luciferase Expression) | Relative Improvement | Cytotoxicity (Viability %) |
---|---|---|---|
TACH-based lipid | 10⁵–10⁶ RLU/mg protein | 100× higher | >85% |
DOPE | 10³–10⁴ RLU/mg protein | Baseline | 80–85% |
Cholesterol | 10³ RLU/mg protein | Lower | >90% |
Concluding Remarks
2-Aminocyclohexanol hydrochloride exemplifies the convergence of stereochemistry and function in modern drug development. Its evolution from a racemic curiosity to an enantiopure pharmaceutical cornerstone highlights the critical role of synthetic innovation. Future directions include machine learning-guided crystallization and engineered biocatalysts to further streamline production of this versatile scaffold [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7